
2-(Methoxymethyl)naphthylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)naphthylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their reactivity and utility in forming carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its ability to act as a nucleophile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Methoxymethyl)naphthylmagnesium bromide typically involves the reaction of 2-(Methoxymethyl)naphthalene with magnesium in the presence of a brominating agent. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from decomposing. The general reaction scheme is as follows:
Starting Materials: 2-(Methoxymethyl)naphthalene, magnesium turnings, and bromine.
Solvent: Anhydrous tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture and oxygen. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large Reactors: Equipped with inert gas purging systems to maintain an anhydrous environment.
Automated Systems: For the precise addition of reagents and control of reaction conditions.
Purification: The product is often purified by distillation or crystallization to ensure high purity and concentration.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)naphthylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic structures.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF, diethyl ether.
Catalysts: Sometimes used to enhance reaction rates and selectivity.
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used.
Applications De Recherche Scientifique
2-(Methoxymethyl)naphthylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Involved in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)naphthylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylmagnesium bromide: Another Grignard reagent with similar reactivity but without the methoxymethyl group.
2-Methoxy-1-naphthylmagnesium bromide: Similar structure but with the methoxy group directly attached to the naphthalene ring.
Uniqueness
2-(Methoxymethyl)naphthylmagnesium bromide is unique due to the presence of the methoxymethyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of specific organic molecules where such selectivity is required.
Propriétés
Formule moléculaire |
C12H11BrMgO |
|---|---|
Poids moléculaire |
275.42 g/mol |
Nom IUPAC |
magnesium;2-(methoxymethyl)-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C12H11O.BrH.Mg/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10;;/h2-7H,9H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RIGBSULTXSXWMI-UHFFFAOYSA-M |
SMILES canonique |
COCC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-({7-[(dimethylamino)methyl]-6-hydroxy-1,2-benzoxazol-3-yl}methoxy)benzoate](/img/structure/B14880177.png)
![2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880178.png)
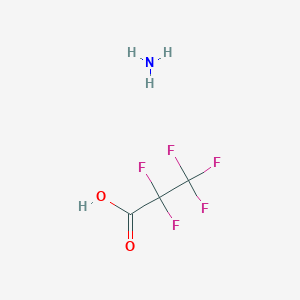
![9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14880193.png)
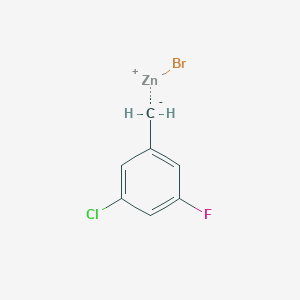
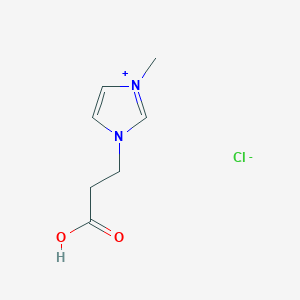
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14880221.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone](/img/structure/B14880224.png)
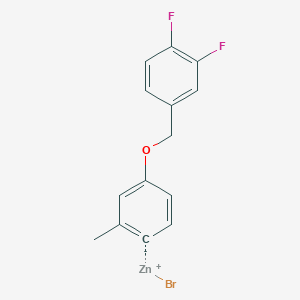
![4-Fluoro-2-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14880246.png)
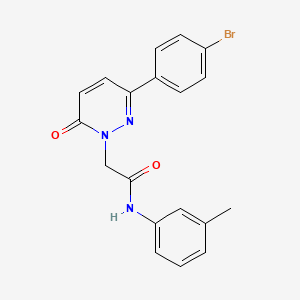

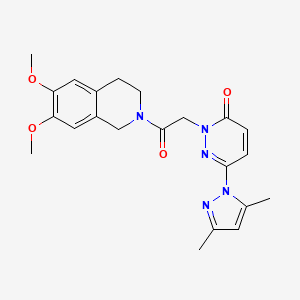
![(6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14880276.png)
